Lipophilicity (XLogP3-AA) Comparison: 2-Methylpiperazine vs. Des-Methyl Analog
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 2.5) compared to its direct des‑methyl analog 1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine (XLogP3-AA = 2.1) [1][2]. This difference of +0.4 log units is substantial in medicinal chemistry optimisation, where a ΔlogP of ≥0.3 can translate into significantly altered tissue distribution and metabolic clearance [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine (CAS 1206515-95-8), XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
For CNS‑targeted programs, a ΔlogP of +0.4 can be the difference between brain penetration and peripheral restriction, directly influencing candidate selection and procurement decisions.
- [1] PubChem Compound Summary for CID 50999786, 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/1240572-82-0 View Source
- [2] PubChem Compound Summary for CID 51000301, 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/1206515-95-8 View Source
- [3] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
